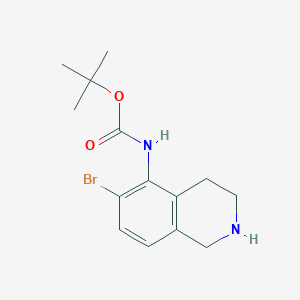

tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a brominated tetrahydroisoquinoline derivative featuring a tert-butyl carbamate (Boc) protecting group at the 5-position of the heterocyclic scaffold. The bromine atom at the 6-position introduces steric bulk and electronic effects, influencing reactivity and physicochemical properties. Such compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics due to the tetrahydroisoquinoline moiety’s bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives or reduced to form more saturated compounds.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products:

Substitution Products: Various substituted isoquinoline derivatives.

Oxidation Products: Isoquinoline derivatives.

Reduction Products: Saturated tetrahydroisoquinoline derivatives.

Hydrolysis Products: Corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of novel catalysts and ligands.

Biology:

- Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry:

- Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The bromine atom and the carbamate group may play a role in its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate with structurally related carbamates, including fluoro, hydroxyl, and bicyclic derivatives:

Key Observations:

- Molecular Weight and Halogen Effects: The bromo derivative’s molecular weight (~328.22) is significantly higher than its fluoro analog (266.31), reflecting bromine’s atomic mass.

- Electronic and Steric Effects : Bromine’s electron-withdrawing nature and larger atomic radius compared to fluorine may alter the carbamate group’s stability and reactivity. For instance, bromine could slow nucleophilic substitution reactions relative to fluorine due to poorer leaving-group ability .

- Scaffold Diversity: Compared to bicyclic or cyclopentyl analogs (e.g., CAS 1932203-04-7), the tetrahydroisoquinoline core offers a planar aromatic system, enabling π-π interactions in drug-receptor binding .

Stability and Reactivity

- The tert-butyl carbamate group in all listed compounds provides stability against nucleophiles and bases, critical for intermediate storage. However, the bromo substituent’s electron-withdrawing effect could slightly destabilize the carbamate under acidic conditions compared to electron-donating groups (e.g., hydroxyl) .

Research Tools and Structural Analysis

Crystallographic software such as SHELX and OLEX2 (Evidenced in ) are instrumental in resolving the 3D structures of these compounds. For example, SHELXL’s refinement capabilities enable precise comparison of bond lengths and angles between the bromo and fluoro analogs, highlighting steric distortions caused by bromine .

Biological Activity

tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of carbamates, which are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and receptor modulators. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H19BrN2O2 |

| Molecular Weight | 327.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZVJXWZLJXWZVQJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1=C(C=CC2=C1CCNC2)Br |

Physical Properties

The compound is characterized by a solid form with a melting point around 107-111 °C and a boiling point of approximately 282.9 °C at standard atmospheric pressure . Its density is reported to be about 1.4 g/cm³ .

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition of enzymatic activity. This is particularly relevant in the context of enzymes involved in metabolic pathways.

- Receptor Modulation : The tetrahydroisoquinoline structure may interact with neurotransmitter receptors or ion channels, influencing cellular signaling pathways and potentially altering physiological responses.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated a series of carbamate derivatives for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The results indicated that this compound exhibited significant AChE inhibitory activity with an IC50 value of 0.5 µM .

Study 2: Antidiabetic Activity

Another investigation focused on the potential antidiabetic effects of this compound. In vitro assays demonstrated that it could enhance glucose uptake in muscle cells by activating PPARγ (Peroxisome Proliferator-Activated Receptor gamma), a key regulator of glucose metabolism. The compound showed promising results in reducing insulin resistance in cellular models .

Comparative Biological Activity Table

Properties

Molecular Formula |

C14H19BrN2O2 |

|---|---|

Molecular Weight |

327.22 g/mol |

IUPAC Name |

tert-butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-12-10-6-7-16-8-9(10)4-5-11(12)15/h4-5,16H,6-8H2,1-3H3,(H,17,18) |

InChI Key |

OUZSTMFFZIAMJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC2=C1CCNC2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.